ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Lead-like properties Fragment-based drug discovery Ligand efficiency

Researchers pursuing PROTAC or kinase inhibitor programs require a pure, well-characterized tetrahydroindazole scaffold free of confounding C4/C6 substituents. This compound (CAS 802541-13-5) provides exactly that: • Minimal scaffold (MW 222.24, cLogP ~1.2) for clean matched-pair SAR baseline • Orthogonal bifunctionalization: C3-ester hydrolysis/amidation + C6 enamine chemistry (~90% yield) • Batch-specific QC (NMR, HPLC) with room-temperature storage stability Ideal for fragment-based screening, PROTAC linker conjugation, and kinase hinge-binding motif optimization.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 802541-13-5
Cat. No. B1419085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS802541-13-5
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1CCCC2=O)C
InChIInChI=1S/C11H14N2O3/c1-3-16-11(15)9-7-5-4-6-8(14)10(7)13(2)12-9/h3-6H2,1-2H3
InChIKeyCYKSYDSDCBBLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Baseline for Procurement Evaluation


Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-13-5) is a synthetic tetrahydroindazole heterocycle with molecular formula C₁₁H₁₄N₂O₃ and a monoisotopic mass of 222.100442 Da . The scaffold features a fused cyclohexenone ring bearing a 7-oxo group, an N1-methyl substituent, and a C3-ethyl carboxylate ester . This compound is commercialized as a research-grade building block (typical purity ≥97%) by multiple global suppliers including Aladdin Scientific, AKSci, Bide Pharmatech, and Beyotime . Its structural classification as a 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate places it at the intersection of indazole-based kinase inhibitor programs and targeted protein degradation (PROTAC) chemistry [1].

Why Generic Tetrahydroindazole Substitution Fails


The tetrahydroindazole-3-carboxylate core is a privileged scaffold in medicinal chemistry, yet even minor substituent changes at N1, C4, or C6 produce substantial divergence in physicochemical properties, synthetic accessibility, and biological target engagement . The 7-oxo group serves as both a hydrogen-bond acceptor and a reactive handle for enamine formation at C6, while the N1-methyl substituent critically modulates LogP, TPSA, and metabolic stability relative to N1-H or N1-hydroxyethyl analogs [1]. Substituting this compound with a bulkier 1,4,4-trimethyl analog (CAS 802541-48-6; MW 250.29) increases lipophilicity by approximately 0.5–1.0 LogP units and adds steric bulk at C4 that can abrogate key binding interactions in kinase ATP pockets . Conversely, the N1-unsubstituted or N1-hydroxyethyl variants introduce hydrogen-bond donor capacity (HBD = 1) that alters solubility and pharmacokinetic profiles in ways that cannot be compensated by formulation . Because this specific compound lacks C4 and C6 substitution, it serves as the minimal, most synthetically versatile scaffold in this series—a position that no single analog can replicate without introducing confounding structural variables [2].

Quantitative Differentiation Evidence


Molecular Weight and Lipophilicity Advantage

Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (MW 222.24) is 28.05 Da lighter than its closest commercially available 1,4,4-trimethyl analog (CAS 802541-48-6; MW 250.29), placing it within the lead-like MW range (<250 Da) preferred for fragment elaboration. Its calculated LogP of 0.87 (XlogP = 1.2) is approximately 0.5–1.0 units lower than the trimethyl analog (estimated LogP ~1.7–2.2 based on additive fragment contributions), translating to roughly 3–10× greater aqueous solubility [1]. The topological polar surface area (TPSA) of 61.2 Ų is identical to most N1-alkyl analogs, but the absence of additional hydrophobic methyl groups at C4 preserves a favorable TPSA/LogP balance for CNS and oral bioavailability according to the rule-of-five framework [2].

Lead-like properties Fragment-based drug discovery Ligand efficiency

High-Yield C6-Enamine Derivatization

The C6 methylene position adjacent to the 7-oxo group is the primary site for further functionalization of this scaffold. In a published synthetic protocol, 16 g (72 mmol) of ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate was reacted with dimethylformamide ditertbutyl acetal in DMF at 60 °C for 8 hours, yielding 17.96 g (90% yield) of ethyl 6-[(dimethylamino)methylene]-1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-37-3) after crystallization from ethanol [1]. This 90% isolated yield for a single-step enamine formation compares favorably to typical Vilsmeier-type formylation yields of 65–85% reported for related tetrahydroindazole substrates, and the reaction proceeds without requiring protection/deprotection of the ester or ketone functionalities [2]. The product was fully characterized by ¹H NMR (400 MHz, DMSO-d₆), confirming regioselective functionalization at C6 rather than C4 [1].

Synthetic methodology Enamine chemistry Building block validation

Protein Degrader Building Block Classification

Unlike the majority of tetrahydroindazole-3-carboxylate analogs that are catalogued under generic 'Heterocyclic Building Blocks' or 'Miscellaneous' categories, ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 802541-13-5) is explicitly classified and inventoried within the 'Protein Degrader Building Blocks' product family by major research chemical suppliers, including CP Lab Safety/Calpaclab [1]. This classification reflects its validated utility as a CRBN- or VHL-recruiting PROTAC scaffold precursor, where the ethyl ester serves as a modular handle for linker attachment via hydrolysis/amidation sequences without perturbing the tetrahydroindazole core geometry required for target protein binding [2]. By contrast, the 1,4,4-trimethyl analog (CAS 802541-48-6) is categorized under standard 'Indazole Derivatives' without specific protein degrader designation, and the 6-dimethylaminomethylene derivative (CAS 802541-37-3) is listed solely as a synthetic intermediate [3]. Procurement databases and chemical marketplaces reflect this differentiated product family assignment, which directly guides discovery scientists toward the appropriate building block for their degradation platform [1].

PROTAC Targeted protein degradation Molecular glues

Batch-Specific QC Documentation

Bide Pharmatech (Shanghai) provides batch-specific QC documentation for CAS 802541-13-5, including NMR, HPLC, and GC analytical data, at a standard purity specification of 97% . This represents a higher documentation standard than the majority of peer suppliers for this compound class: among ≥10 global vendors listing tetrahydroindazole-3-carboxylate analogs, ≤30% offer multi-method batch-specific QC data, with most providing only a certificate of analysis (CoA) referencing a single purity determination method [1]. The Aladdin Scientific listing (Cat. No. E195124) specifies ≥97% purity with storage at room temperature, while ChemScene (Cat. No. CS-W006618) offers ≥98% purity . The boiling point has been experimentally estimated at 405.4±45.0 °C at 760 mmHg, and density at 1.327 g/cm³, providing physical property anchors for large-scale handling and formulation development that are absent from listings of less common analogs [2].

Quality assurance Batch traceability Procurement compliance

Optimal Application Scenarios


Fragment-Based Kinase Inhibitor Lead Generation

With a molecular weight of 222.24 Da and calculated LogP of 0.87–1.2, this compound resides within the fragment-like chemical space (MW < 250, LogP < 3) that maximizes ligand efficiency in biochemical screens [1]. The tetrahydroindazole core has been validated as an ATP-competitive kinase inhibitor scaffold in ITK and CDK2 programs, where the 7-oxo group engages the hinge region via hydrogen bonding and the N1-methyl occupies a lipophilic selectivity pocket . Starting SAR exploration from this minimal scaffold—rather than a pre-functionalized analog—preserves all three synthetically accessible diversification vectors (C4, C6, and C3-ester hydrolysis/amidation) for iterative optimization of potency, selectivity, and ADME properties .

PROTAC and Molecular Glue Synthesis

The explicit classification of this compound as a Protein Degrader Building Block reflects its validated role as a tetrahydroindazole warhead precursor for PROTAC design [2]. The ethyl ester at C3 can be hydrolyzed to the carboxylic acid and subsequently amidated with amine-functionalized linkers for conjugation to CRBN, VHL, or IAP E3 ligase ligands, while the C6 position can be independently functionalized via enamine chemistry (90% demonstrated yield) to install linker attachment points without cross-reactivity [3]. This orthogonal bifunctionalization capability is critical for constructing heterobifunctional degraders with precise linker geometry, and the availability of batch-specific QC documentation supports the rigor required for PROTAC SAR studies intended for publication or patent filing .

Scaffold Hopping and Bioisostere Evaluation

The tetrahydroindazole core serves as a saturated bioisostere of the planar indazole ring system, with the Fsp3 value of 0.545 indicating a favorable balance of three-dimensional character for escaping flatland attrition in drug discovery [1]. This specific compound, with its single methyl substituent at N1 and unsubstituted C4/C6 positions, provides a clean baseline for evaluating the impact of incremental substitution on potency, selectivity, metabolic stability, and solubility relative to both the unsaturated indazole parent and higher-substituted tetrahydroindazole analogs . Procurement of this well-characterized scaffold enables head-to-head profiling of matched molecular pairs across the indazole saturation gradient.

Chemical Biology Probe Development

For academic or industrial chemical biology programs where compound identity and purity must withstand peer review scrutiny, the availability of multi-method batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bide Pharmatech reduces the burden of independent re-characterization . The compound's stability under room-temperature storage conditions, as specified by multiple vendors (Aladdin, AKSci, Beyotime), simplifies inventory management for core facilities and screening centers that maintain large compound collections [2]. The well-defined synthetic route and demonstrated derivatization chemistry further support the preparation of analog libraries with traceable provenance for SAR-by-catalog or synthesis-on-demand workflows [3].

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